N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide
CAS No.:
Cat. No.: VC15170522
Molecular Formula: C14H17ClN4O3S2
Molecular Weight: 388.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17ClN4O3S2 |
|---|---|
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | N-[5-[(4-chlorophenyl)-ethylsulfamoyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C14H17ClN4O3S2/c1-4-19(11-7-5-10(15)6-8-11)24(21,22)14-18-17-13(23-14)16-12(20)9(2)3/h5-9H,4H2,1-3H3,(H,16,17,20) |
| Standard InChI Key | PFROYVBLXOVSNW-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=NN=C(S2)NC(=O)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure integrates a sulfamoyl group linked to a 4-chlorophenyl moiety and a 2-methylpropanamide side chain. Key physicochemical properties include:
The compound’s moderate lipophilicity (logP ~4) suggests reasonable membrane permeability, while its polar surface area indicates potential for target engagement via hydrogen bonding . The 4-chlorophenyl group enhances electronic stability, and the sulfamoyl moiety may contribute to protease inhibition, a feature observed in structurally analogous compounds .
Synthesis and Manufacturing
The synthesis of N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide involves a multi-step protocol:
-
Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions yields the 1,3,4-thiadiazole core.
-
Sulfamoylation: Introduction of the sulfamoyl group via reaction with chlorosulfonic acid, followed by coupling with 4-chloro-N-ethylaniline.
-
Propanamide Functionalization: Amidation of the thiadiazole amine with 2-methylpropanoyl chloride completes the structure.
Critical challenges include optimizing reaction yields (typically 60–70% in final steps) and purifying intermediates to >95% purity using column chromatography. Scalability remains under investigation, with microwave-assisted synthesis proposed to reduce reaction times .
Comparative Analysis with Analogous Compounds
To contextualize its activity, N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide is compared below with two structurally similar agents:
Future Directions and Challenges
While N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide shows promise, several gaps remain:
-
In Vivo Efficacy: No published data exist on its pharmacokinetics or toxicity in animal models.
-
Target Validation: Proteomic studies are required to confirm EGFR or alternative targets.
-
Structural Derivatives: Introducing fluorinated groups or bioisosteres (e.g., replacing sulfur with oxygen) could modulate selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume